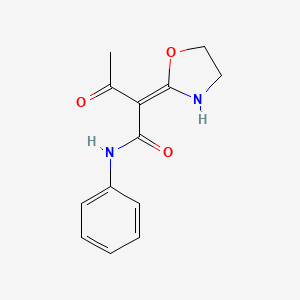
2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide is a compound that belongs to the class of oxazolidinones, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide can be achieved through various methods. One common approach involves the reaction of alkyl 2-diazo-3-oxoalkanoates with aziridines. This reaction generates alkoxycarbonylketenes, which undergo an electrophilic ring expansion to afford the desired oxazolidinone derivatives . The reaction is typically carried out under microwave heating at 130°C for 20 minutes .
Industrial Production Methods
the principles of green chemistry, such as the use of microwave heating and the avoidance of activators and catalysts, can be applied to scale up the synthesis for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinone derivatives.
Reduction: Reduction reactions can convert the compound into different oxazolidinone analogs.
Substitution: The compound can undergo substitution reactions, where different functional groups are introduced into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include diazo compounds, aziridines, and electrophilic reagents. The reactions are typically carried out under controlled conditions, such as microwave heating, to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions are various oxazolidinone derivatives, which can be further modified to enhance their biological activities .
Scientific Research Applications
2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial properties and is used in the development of new antibiotics.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide involves its interaction with bacterial ribosomes. The compound binds to the 50S ribosomal subunit, inhibiting protein synthesis and leading to the death of the bacterial cell . This mechanism is similar to that of other oxazolidinone antibiotics, which are known for their effectiveness against Gram-positive bacteria .
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with similar properties to linezolid but with improved pharmacokinetic properties.
Uniqueness
This flexibility makes it a valuable compound for the development of new drugs with enhanced biological activities .
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(2E)-2-(1,3-oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C13H14N2O3/c1-9(16)11(13-14-7-8-18-13)12(17)15-10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3,(H,15,17)/b13-11+ |
InChI Key |
UPBJDVAFABYDCS-ACCUITESSA-N |
Isomeric SMILES |
CC(=O)/C(=C\1/NCCO1)/C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C(=C1NCCO1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


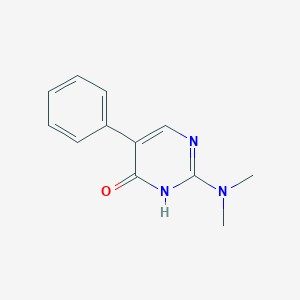
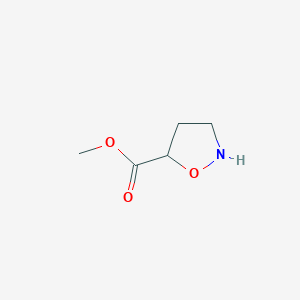

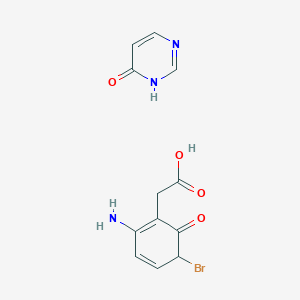
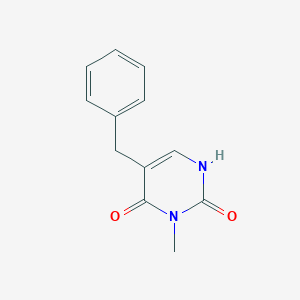
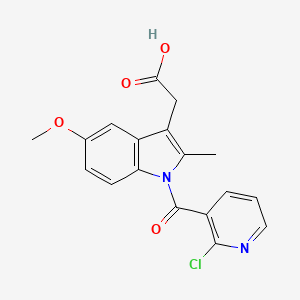
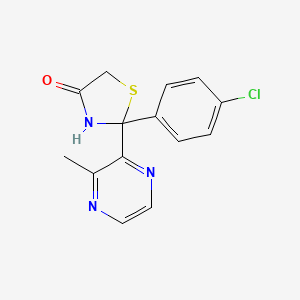
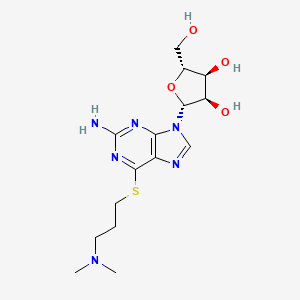

![[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12918788.png)
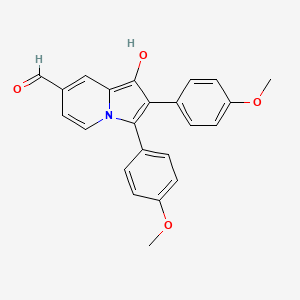

![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12918814.png)
![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B12918815.png)
